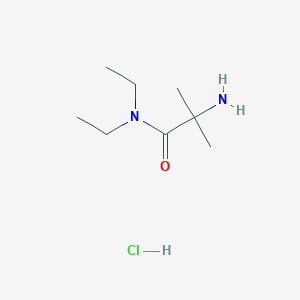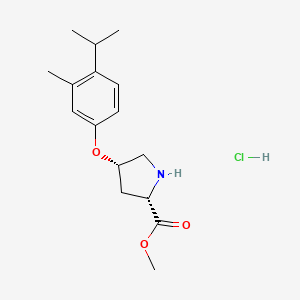
2,6-ジメチル-4-ヘプチル-β-D-マルトピラノシド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethyl-4-heptyl-b-D-maltopyranoside is a compound with the molecular formula C21H40O11 . It is extensively utilized in the biomedical field and garners attention for its remarkable therapeutic potential in the treatment of diabetes . Functioning as a potent glucosidase inhibitor, this compound effectively regulates blood glucose levels and aids in the management of associated complications . Moreover, its application extends to drug delivery systems, as it exhibits the capability to enhance the targeting precision and effectiveness of diverse pharmaceutical formulations .
Molecular Structure Analysis
The molecular structure of 2,6-Dimethyl-4-heptyl-b-D-maltopyranoside is represented by the molecular formula C21H40O11 . The InChI Key is RCXNRCWFTSDLDY-ZESVGKPKSA-N .Physical And Chemical Properties Analysis
The molecular weight of 2,6-Dimethyl-4-heptyl-b-D-maltopyranoside is 468.54 . Unfortunately, other physical and chemical properties such as boiling point, melting point, flash point, and density are not available in the retrieved data.科学的研究の応用
バイオテクノロジー
細胞特異的添加剤: この化合物は、特に細胞間相互作用の研究において、細胞特異的添加剤として機能します。 無脊椎動物のDNAに特異的に結合することが示されており、遺伝物質の輸送と細胞間のコミュニケーションの理解に役立ちます .
医学
プロテオミクス研究: 医学分野では、2,6-ジメチル-4-ヘプチル-β-D-マルトピラノシドはプロテオミクス研究に利用されます。 その特性は、膜タンパク質の可溶化に役立ち、複雑なタンパク質構造と機能の分析に不可欠です .
環境科学
土壌修復における界面活性剤: この化合物は、炭水化物ベースの界面活性剤として、環境科学における土壌修復プロセスに使用できます。 その構造により、汚染物質と相互作用し、汚染された場所からの除去を強化することができます .
農業
植物細胞研究: 農業では、細胞間の結合剤としてのこの化合物の役割を、植物細胞研究に適用できます。 植物における細胞間相互作用を理解することは、作物の改良と耐病性戦略の進歩につながる可能性があります .
材料科学
材料処理用洗剤: 2,6-ジメチル-4-ヘプチル-β-D-マルトピラノシドの洗剤特性により、特に有機化合物を扱う場合、材料の処理および精製に材料科学で役立ちます .
食品産業
食品添加物研究: 食品添加物として直接使用されるわけではありませんが、この化合物の特性は、食品の安定性と保存期間を向上させることができる新しい添加物を開発するために研究されています .
化粧品
化粧品配合: 化粧品業界では、2,6-ジメチル-4-ヘプチル-β-D-マルトピラノシドなどの炭水化物ベースの界面活性剤に関する研究により、肌に優しく環境に優しい新しい製品を開発することができます .
分析化学
標準物質: この化合物は、医薬品試験やその他の化学分析において正確な結果を確保するために、分析化学で高品質の標準物質として使用されます .
作用機序
Target of Action
The primary target of the compound 2,6-Dimethyl-4-heptyl-b-D-maltopyranoside is the DNA of certain invertebrates . It has been shown to bind specifically to the DNA of organisms such as the fruit fly Drosophila melanogaster and the nematode Caenorhabditis elegans .
Mode of Action
2,6-Dimethyl-4-heptyl-b-D-maltopyranoside interacts with its targets by binding to the DNA of these invertebrates .
Biochemical Pathways
Given its interaction with dna, it is likely that it affects the genetic expression pathways in the organisms it targets .
Result of Action
Given its interaction with DNA, it is likely that it affects the genetic expression of the organisms it targets . The specific effects and their implications are a topic of ongoing research .
Action Environment
It is likely that factors such as temperature, pH, and the presence of other compounds could influence its action .
生化学分析
Biochemical Properties
2,6-Dimethyl-4-heptyl-b-D-maltopyranoside plays a crucial role in biochemical reactions, particularly as a glucosidase inhibitor . This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it inhibits the activity of glucosidase enzymes, which are responsible for breaking down complex carbohydrates into simpler sugars . By inhibiting these enzymes, 2,6-Dimethyl-4-heptyl-b-D-maltopyranoside helps regulate blood glucose levels and manage complications associated with diabetes .
Cellular Effects
The effects of 2,6-Dimethyl-4-heptyl-b-D-maltopyranoside on various types of cells and cellular processes are significant. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, by inhibiting glucosidase activity, it can alter the metabolic pathways within cells, leading to changes in energy production and storage . Additionally, it may impact gene expression related to glucose metabolism and insulin signaling .
Molecular Mechanism
At the molecular level, 2,6-Dimethyl-4-heptyl-b-D-maltopyranoside exerts its effects through specific binding interactions with biomolecules . It binds to the active site of glucosidase enzymes, preventing them from catalyzing the hydrolysis of glycosidic bonds in carbohydrates . This inhibition leads to a decrease in glucose production from complex carbohydrates, thereby regulating blood glucose levels . Additionally, this compound may influence other molecular pathways related to glucose metabolism and insulin signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,6-Dimethyl-4-heptyl-b-D-maltopyranoside can change over time. The stability and degradation of this compound are important factors to consider . It is typically stored at -20°C for long-term stability . Over time, the compound may degrade, leading to a decrease in its inhibitory activity . Long-term studies in vitro and in vivo have shown that prolonged exposure to this compound can lead to sustained regulation of blood glucose levels and potential changes in cellular function .
Dosage Effects in Animal Models
The effects of 2,6-Dimethyl-4-heptyl-b-D-maltopyranoside vary with different dosages in animal models . At lower doses, it effectively inhibits glucosidase activity without causing significant adverse effects . At higher doses, toxic or adverse effects may be observed, including potential disruptions in normal cellular functions and metabolic processes . Threshold effects have been noted, where a certain dosage is required to achieve the desired inhibitory effect on glucosidase enzymes .
Metabolic Pathways
2,6-Dimethyl-4-heptyl-b-D-maltopyranoside is involved in metabolic pathways related to carbohydrate metabolism . It interacts with glucosidase enzymes, inhibiting their activity and thereby affecting the breakdown of complex carbohydrates . This inhibition can lead to changes in metabolic flux and metabolite levels, particularly glucose . Additionally, this compound may interact with other enzymes and cofactors involved in glucose metabolism and insulin signaling .
Transport and Distribution
Within cells and tissues, 2,6-Dimethyl-4-heptyl-b-D-maltopyranoside is transported and distributed through specific transporters and binding proteins . These interactions influence its localization and accumulation within different cellular compartments . The compound’s distribution can affect its inhibitory activity and overall effectiveness in regulating glucose metabolism .
Subcellular Localization
The subcellular localization of 2,6-Dimethyl-4-heptyl-b-D-maltopyranoside is crucial for its activity and function . It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its inhibitory effects on glucosidase enzymes and influence other cellular processes related to glucose metabolism .
特性
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-(2,6-dimethylheptan-4-yloxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H40O11/c1-9(2)5-11(6-10(3)4)29-20-18(28)16(26)19(13(8-23)31-20)32-21-17(27)15(25)14(24)12(7-22)30-21/h9-28H,5-8H2,1-4H3/t12-,13-,14-,15+,16-,17-,18-,19-,20-,21-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCXNRCWFTSDLDY-ZESVGKPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(C)C)OC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(CC(C)C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H40O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-Nitro-4-(trifluoromethyl)phenoxy]piperidine hydrochloride](/img/structure/B1456338.png)






![1-Methyl-4-[2-(4-piperidinyl)ethyl]piperazine dihydrochloride](/img/structure/B1456348.png)
![[(6-Chloro-4-trifluoromethyl-pyridin-2-yl)amino]-acetic acid ethyl ester](/img/structure/B1456349.png)




